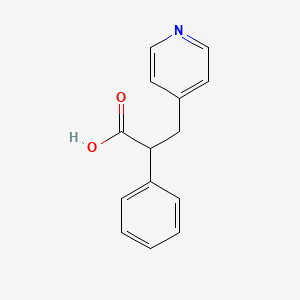

2-Phenyl-3-(pyridin-4-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17)13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11/h1-9,13H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXGOYRSBXUBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 2 Phenyl 3 Pyridin 4 Yl Propanoic Acid

Reactivity of the Propanoic Acid Moiety and its Derivatives

The propanoic acid portion of the molecule, containing the carboxylic acid functional group, is a key site for a variety of organic transformations. Its reactivity is characteristic of a typical carboxylic acid, enabling the formation of numerous derivatives.

The conversion of the carboxylic acid group in 2-Phenyl-3-(pyridin-4-yl)propanoic acid into esters and amides is a fundamental transformation. These reactions typically require the activation of the carboxyl group to enhance its electrophilicity, as the hydroxyl group is a poor leaving group.

Activation: A common strategy involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride, acyl azide, or by using coupling agents. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively converts the acid to its corresponding acyl chloride. Alternatively, a wide array of peptide coupling reagents can be used for direct amidation.

Amidation and Esterification: Once activated, the carboxyl group readily reacts with nucleophiles like amines or alcohols to form amides and esters, respectively. Fischer esterification, the acid-catalyzed reaction with an alcohol, is a direct method for ester synthesis. researchgate.net However, for more sensitive substrates or to achieve higher yields, the activation-addition sequence is often preferred. organic-chemistry.org For amidation, coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU) facilitate the reaction by forming a highly reactive O-acylisourea intermediate. researchgate.netmdpi.com These methods are generally high-yielding and proceed without racemization at the α-carbon. researchgate.net

Table 1: Common Reagents for Carboxylic Acid Activation and Derivatization This table is interactive. You can sort and filter the data.

| Reaction Type | Reagent Class | Example Reagent(s) | Intermediate Formed | Product |

|---|---|---|---|---|

| Esterification | Acid Catalyst | H₂SO₄, HCl | Protonated Carboxylic Acid | Ester |

| Esterification | Halogenating Agent | SOCl₂, (COCl)₂ | Acyl Chloride | Ester |

| Amidation | Carbodiimide | EDCI, DCC | O-Acylisourea | Amide |

| Amidation | Uronium Salt | TBTU, HATU | Activated Ester | Amide |

| Amidation | Halogenating Agent | SOCl₂, (COCl)₂ | Acyl Chloride | Amide |

The propanoic acid moiety can undergo both reduction and oxidation, although the latter is less common for a carboxylic acid.

Reduction: The carboxylic acid group is resistant to reduction by catalytic hydrogenation but can be effectively reduced to the corresponding primary alcohol, 2-phenyl-3-(pyridin-4-yl)propan-1-ol, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent is the archetypal reagent for this transformation. Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another powerful reagent that chemoselectively reduces carboxylic acids in the presence of other reducible functional groups like esters.

Oxidation: The carboxylic acid group itself is at a high oxidation state and is generally inert to further oxidation under standard conditions. The benzylic C-H bond at the 2-position is a potential site for oxidation, but this typically requires harsh conditions that could also affect the pyridine (B92270) and phenyl rings. The aromatic rings are also generally robust, though vigorous oxidation (e.g., with KMnO₄ under forcing conditions) could lead to their degradation.

Reactivity of the Pyridine Nitrogen in this compound

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring confers basic and nucleophilic properties, enabling protonation, salt formation, and coordination to metal ions.

This compound is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen. The protonation state of the molecule is therefore highly dependent on the pH of the solution. youtube.com

At low pH (highly acidic): Both the pyridine nitrogen and the carboxyl group will be protonated, resulting in a net positive charge on the molecule (a pyridinium (B92312) cation).

At intermediate pH: The molecule can exist as a zwitterion, where the pyridine nitrogen is protonated (pyridinium) and the carboxylic acid is deprotonated (carboxylate). The exact pH at which this occurs, the isoelectric point (pI), depends on the respective pKa values. The typical pKa for a propanoic acid is around 4-5, while the pKa for the conjugate acid of pyridine is around 5.2. indiana.edukyoto-u.ac.jp

At high pH (highly basic): The carboxylic acid will be deprotonated to a carboxylate, and the pyridine nitrogen will be in its neutral, unprotonated form, resulting in a net negative charge.

This pH-dependent behavior allows for the formation of various salts. Reaction with a strong acid like hydrochloric acid will yield the pyridinium chloride salt, while reaction with a strong base like sodium hydroxide (B78521) will produce the sodium carboxylate salt.

The presence of both a pyridine nitrogen atom and carboxylate oxygen atoms makes this compound an excellent candidate for use as a ligand in coordination chemistry. globethesis.com Such pyridine carboxylic acid derivatives can coordinate to metal ions in various modes, acting as N,O-bidentate chelating ligands or as bridging ligands to form polynuclear complexes and coordination polymers. jcmimagescasereports.orgjcmimagescasereports.org

The carboxylate group can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion, while the pyridine nitrogen provides an additional coordination site. jcmimagescasereports.orgresearchgate.net This versatility allows for the construction of diverse metal-organic frameworks (MOFs) and complexes with interesting structural and functional properties. jcmimagescasereports.org Studies on analogous pyridine carboxylic acids have shown the formation of stable complexes with a wide range of transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺) and lanthanides (e.g., Sm³⁺). jcmimagescasereports.orgresearchgate.net The coordination environment is influenced by the specific metal ion, the stoichiometry, and the reaction conditions. jcmimagescasereports.orgacs.org

Table 2: Examples of Metal Complexes with Pyridine Carboxylic Acid Ligands This table is interactive. You can sort and filter the data.

| Metal Ion | Ligand Example | Coordination Mode | Resulting Structure | Reference |

|---|---|---|---|---|

| Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺ | 2,3-Pyridinedicarboxylic acid | N,O-coordination | Metal-organic complexes | jcmimagescasereports.orgjcmimagescasereports.org |

| Sm³⁺ | Picolinic acid | N,O-bidentate, bridging | 1D Coordination polymer | researchgate.net |

| Zn²⁺ | Pyridine-2,4,6-tricarboxylic acid | N,O-coordination | 12-membered metallomacrocycle | acs.org |

| Ni²⁺, Co²⁺, Cd²⁺ | 3-(3-carboxylphenyl)-6-carboxylpyridine | N,O-coordination | 3D Supramolecular framework | globethesis.com |

Cyclization Reactions and Heterocyclic Ring Formation from this compound Analogues

The carbon skeleton of this compound and its analogues serves as a precursor for the synthesis of more complex heterocyclic systems through intramolecular cyclization reactions. These transformations typically involve the activation of the carboxylic acid followed by an intramolecular reaction with one of the aromatic rings.

A plausible, though not explicitly reported for this specific molecule, cyclization pathway is an intramolecular Friedel-Crafts acylation. This would involve the following steps:

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more electrophilic acylating agent, most commonly an acyl chloride, by treatment with thionyl chloride (SOCl₂) or a similar reagent.

Intramolecular Electrophilic Aromatic Substitution: In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride can undergo an intramolecular Friedel-Crafts reaction. The electrophilic acylium ion attacks the electron-rich phenyl ring.

Cyclization and Aromatization: The attack typically occurs at the ortho position of the phenyl ring due to the formation of a stable six-membered ring transition state. Subsequent loss of a proton re-aromatizes the phenyl ring, yielding a fused heterocyclic ketone.

This type of reaction transforms the linear propanoic acid structure into a polycyclic framework, significantly increasing molecular complexity. Analogous cyclization strategies are fundamental in the synthesis of a wide variety of nitrogen-containing heterocycles and natural product scaffolds. researchgate.netkoreascience.kr

Intramolecular Cyclization Pathways

Intramolecular cyclization of this compound could theoretically proceed through several pathways, primarily involving the carboxylic acid group and one of the aromatic rings. One of the most plausible transformations is an intramolecular Friedel-Crafts acylation. Under strong acid conditions (e.g., polyphosphoric acid or Eaton's reagent), the carboxylic acid can be converted into an acylium ion. This electrophile could then attack the appended phenyl ring.

The regioselectivity of such a cyclization would be influenced by the directing effects of the alkyl substituent on the phenyl ring. The cyclization would be expected to form a six-membered ring, leading to a tetralone derivative. However, the activation of the phenyl ring is crucial for the success of this reaction.

Another possibility, though likely requiring prior modification of the carboxylic acid to a more reactive derivative like an acid chloride, is cyclization onto the pyridine ring. The electron-deficient nature of the pyridine ring makes it a poor substrate for standard Friedel-Crafts acylation.

A further potential intramolecular reaction is the formation of a lactam. This would necessitate the introduction of a nitrogen-containing functional group, for instance, by reduction of a nitro group placed on the phenyl ring, followed by amide bond formation with the carboxylic acid.

Table 3.3.1: Plausible Intramolecular Cyclization Products

| Starting Material | Reagents and Conditions | Plausible Product | Reaction Type |

|---|---|---|---|

| This compound | Polyphosphoric Acid (PPA), heat | Tetralone derivative | Intramolecular Friedel-Crafts Acylation |

Note: The reactions and products in this table are theoretical and not based on published experimental results for this compound.

Construction of Fused Heterocyclic Systems

The structure of this compound serves as a potential precursor for the synthesis of various fused heterocyclic systems. For instance, derivatives of this acid could undergo reactions like the Bischler-Napieralski or Pictet-Spengler reactions to form isoquinoline-type structures.

For a Bischler-Napieralski-type reaction, the carboxylic acid would first need to be converted to an amide, for example, by reaction with an amine. Subsequent treatment with a dehydrating agent like phosphorus pentoxide or phosphoryl chloride could induce cyclization onto the phenyl ring to yield a dihydroisoquinoline derivative.

The Pictet-Spengler reaction, however, would require a more significant modification of the starting material to a β-arylethylamine derivative. This would involve reduction of the carboxylic acid and introduction of an amino group.

Furthermore, the pyridinyl moiety offers possibilities for the construction of fused systems like indolizines or quinolizines. These transformations typically involve reactions at the pyridine nitrogen and one of the adjacent ring carbons. For example, reaction with an α-haloketone followed by intramolecular cyclization is a common strategy for indolizine (B1195054) synthesis.

Table 3.3.2: Potential Fused Heterocyclic Systems from Derivatives

| Derivative of Target Compound | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| N-Acyl-2-phenylethylamine derivative | Bischler-Napieralski | Dihydroisoquinoline |

| β-(Pyridin-4-yl)ethylamine derivative | Pictet-Spengler | Tetrahydroisoquinoline |

Note: This table outlines theoretical synthetic pathways to fused heterocyclic systems that would require initial modification of this compound.

Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Moieties

The two aromatic rings in this compound are expected to exhibit distinct reactivities towards aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The phenyl ring is the more likely site for electrophilic aromatic substitution (EAS). The -(CH(COOH)CH2-pyridin-4-yl) group attached to the phenyl ring is generally considered to be an ortho-, para-directing group, albeit a deactivating one due to the electron-withdrawing nature of the pyridinium species that would form under typical acidic EAS conditions. Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to yield a mixture of ortho- and para-substituted products on the phenyl ring. The reaction rates would likely be slower than that of benzene.

Conversely, the pyridine ring is highly deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org Furthermore, under the acidic conditions often employed for EAS, the pyridine nitrogen would be protonated, further deactivating the ring. wikipedia.org Direct electrophilic substitution on the pyridine ring is therefore highly unlikely.

Nucleophilic Aromatic Substitution:

The pyridine ring, being electron-deficient, is a candidate for nucleophilic aromatic substitution (NAS), particularly when a good leaving group is present at the 2- or 4-position relative to the nitrogen. In the parent compound, hydrogen is a poor leaving group. However, if a derivative with a leaving group (e.g., a halogen) were synthesized, nucleophilic attack by species such as alkoxides or amines would be plausible. The attack would preferentially occur at the positions ortho and para to the nitrogen atom. stackexchange.com

The phenyl ring, being electron-rich, is generally unreactive towards nucleophilic aromatic substitution unless it is substituted with strong electron-withdrawing groups.

Table 3.4.1: Predicted Aromatic Substitution Patterns

| Aromatic Moiety | Reaction Type | Expected Reactivity | Directing Effects/Positional Selectivity |

|---|---|---|---|

| Phenyl Ring | Electrophilic Aromatic Substitution | Moderately deactivated | Ortho, Para |

| Phenyl Ring | Nucleophilic Aromatic Substitution | Unreactive | N/A |

| Pyridine Ring | Electrophilic Aromatic Substitution | Highly deactivated | Meta (theoretically, but unlikely to react) |

Note: The predictions in this table are based on general principles of aromatic reactivity and have not been experimentally verified for this compound.

Advanced Structural Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of 2-Phenyl-3-(pyridin-4-yl)propanoic acid, enabling the precise assignment of proton (¹H) and carbon (¹³C) chemical environments.

Multidimensional NMR Techniques (2D COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule.

Correlated Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between adjacent protons. For this compound, this technique would confirm the coupling between the proton at the chiral center (C2) and the methylene (B1212753) protons at C3. It would also show correlations between the aromatic protons on both the phenyl and pyridinyl rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on their attached, and usually more easily assigned, proton signals. For instance, the proton signal of the methine group at C2 would show a direct correlation to the corresponding carbon signal in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. In the context of this compound, HMBC would show correlations from the methylene protons at C3 to the carbons of the pyridinyl ring and the carboxylic acid carbon (C1), as well as from the methine proton at C2 to the carbons of the phenyl ring and C1.

| ¹H Signal | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H2 (methine) | H3 (methylene) | C2 | C1, C3, Phenyl C(ipso), Phenyl C(ortho) |

| H3 (methylene) | H2 (methine) | C3 | C2, Pyridinyl C(ipso), Pyridinyl C(ortho) |

| Phenyl Protons | Other Phenyl Protons | Phenyl Carbons | Phenyl Carbons, C2 |

| Pyridinyl Protons | Other Pyridinyl Protons | Pyridinyl Carbons | Pyridinyl Carbons, C3 |

Stereochemical Elucidation by NMR Anisotropy and NOE Studies

The stereochemistry of this compound, particularly at the C2 chiral center, can be investigated using advanced NMR techniques.

NMR Anisotropy: The magnetic anisotropy of the aromatic rings can influence the chemical shifts of nearby protons. The spatial arrangement of the phenyl and pyridinyl rings relative to the rest of the molecule can be inferred from these anisotropic effects, providing clues about the preferred conformation and stereochemistry.

Nuclear Overhauser Effect (NOE) Studies: NOE experiments, such as NOESY and ROESY, are powerful tools for determining spatial proximity between protons that are not necessarily scalar-coupled. For instance, NOE correlations could be observed between the proton at C2 and the ortho-protons of the phenyl ring, as well as between the methylene protons at C3 and the ortho-protons of the pyridinyl ring. The pattern and intensity of these NOE signals can help to elucidate the relative stereochemistry and conformational preferences of the molecule.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. The high-resolution measurement of these ions allows for the confirmation of the molecular formula.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization technique, often used for larger or less soluble molecules. While less common for small molecules like the one , it could be employed, typically observing the protonated or cationized (e.g., [M+Na]⁺, [M+K]⁺) species.

| Ionization Mode | Observed Ion | Theoretical m/z |

| ESI (+) | [C₁₄H₁₃NO₂ + H]⁺ | 228.1025 |

| ESI (-) | [C₁₄H₁₃NO₂ - H]⁻ | 226.0868 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would include:

Loss of water (H₂O): From the carboxylic acid group.

Loss of carbon dioxide (CO₂): Decarboxylation is a common fragmentation pathway for carboxylic acids.

Cleavage of the C2-C3 bond: Leading to fragments corresponding to the phenylacetic acid moiety and the pyridinylmethyl cation, or vice versa.

Fragmentation of the pyridine (B92270) and phenyl rings: At higher collision energies.

The precise masses of these fragment ions, as determined by HRMS, would further confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit several key absorption bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1725-1700 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-N (in pyridine) | Stretching | 1350-1000 |

| C-O | Stretching | 1300-1200 |

The broad O-H stretching band is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) absorption confirms the presence of the carboxylic acid. The various C-H and C=C stretching vibrations provide evidence for the aliphatic and aromatic components of the molecule. A detailed vibrational analysis, often aided by computational methods, can provide a more in-depth understanding of the molecule's structure and bonding.

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. For this compound, this methodology would provide precise data on bond lengths, bond angles, and torsion angles, defining its molecular conformation. Furthermore, the crystallographic data would reveal the spatial disposition of the phenyl and pyridyl rings relative to the propanoic acid backbone. While specific crystallographic data for this compound is not publicly available, analysis of related structures containing both carboxylic acid and pyridine moieties allows for a well-grounded theoretical discussion of its likely solid-state characteristics.

For instance, studies on various pyridine-carboxylic acid derivatives have shown that the crystal lattice is often stabilized by a network of intermolecular interactions. The specific conformation adopted by the molecule in the crystal is a result of a fine balance between intramolecular forces, which dictate the preferred shape of the molecule, and intermolecular forces, which govern how the molecules pack together.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by strong hydrogen bonding interactions involving the carboxylic acid group and the basic nitrogen atom of the pyridine ring. The carboxylic acid can act as a hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine nitrogen is a potent hydrogen bond acceptor. This would likely lead to the formation of robust supramolecular synthons.

One of the most common synthons in compounds containing both carboxylic acid and pyridine functionalities is the carboxylic acid–pyridine heterosynthon. sielc.com This can manifest as either a neutral hydrogen bond (O-H···N) or, following proton transfer, an ionic interaction (O⁻···H-N⁺). The latter results in the formation of a salt. The specific interaction in the crystal of this compound would depend on the relative acidity of the carboxylic acid and the basicity of the pyridine nitrogen (the ΔpKa rule).

π-π stacking: Interactions between the aromatic phenyl and pyridyl rings of adjacent molecules. These can be parallel-displaced or T-shaped, contributing to the stabilization of the crystal lattice. researchgate.net

C-H···O interactions: Hydrogen bonds where a carbon-bound hydrogen atom acts as the donor and the oxygen of the carboxyl group acts as the acceptor.

C-H···π interactions: Interactions between C-H bonds and the electron clouds of the aromatic rings.

Co-crystal and Salt Formation for Crystallization Enhancement

For compounds that are difficult to crystallize or exist as oils, the formation of co-crystals or salts is a widely used strategy to obtain high-quality single crystals suitable for X-ray diffraction. This approach is highly relevant for this compound.

Co-crystals are multi-component crystals where the components are held together by non-ionic interactions, primarily hydrogen bonds. researchgate.net For this compound, co-crystals could be formed with other molecules (co-formers) that have complementary hydrogen bonding functionalities. For example, dicarboxylic acids or other molecules with strong hydrogen bond donor or acceptor sites could be employed. researchgate.net The formation of a co-crystal introduces new intermolecular interactions, which can facilitate the crystallization process. researchgate.net

Salt formation , on the other hand, involves the transfer of a proton from an acidic to a basic site, resulting in an ionic interaction. Given that this compound possesses both an acidic carboxylic acid group and a basic pyridine nitrogen, it can potentially form salts. The ΔpKa rule is a useful guideline for predicting whether a co-crystal or a salt will form between a carboxylic acid and a pyridine derivative. azypusa.comresearchgate.net If the difference between the pKa of the protonated pyridine and the pKa of the carboxylic acid is greater than approximately 3, salt formation is highly probable. azypusa.comresearchgate.net Crystallization of this compound with a stronger acid could protonate the pyridine nitrogen, while crystallization with a stronger base could deprotonate the carboxylic acid. Both strategies can lead to the formation of a salt with enhanced crystallinity. nih.govhelixchrom.com

The choice of co-former or salt-former is critical and allows for the tuning of the physicochemical properties of the solid form of the target molecule.

Advanced Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are indispensable for the analysis of pharmaceutical compounds, enabling the separation, identification, and quantification of the main component, impurities, and potential isomers. For this compound, a combination of liquid and gas chromatography methods would be employed for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its more advanced version, UPLC (which uses smaller particle size columns for higher resolution and speed), are the primary methods for assessing the purity of non-volatile compounds like this compound.

A typical reversed-phase HPLC (RP-HPLC) method would be the first choice for purity analysis. This would likely involve:

Stationary Phase: A C18 or C8 bonded silica (B1680970) column, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the buffer would be a critical parameter to control the ionization state of both the carboxylic acid and the pyridine moiety, thereby influencing retention. ptfarm.pl

Detection: UV detection would be suitable, as the phenyl and pyridyl rings are chromophores. A photodiode array (PDA) detector could be used to obtain UV spectra for peak identification and purity assessment.

For the analysis of chiral isomers (enantiomers), specialized chiral HPLC methods would be necessary, as this compound has a chiral center at the C2 position of the propanoic acid chain. This would typically involve the use of a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). researchgate.netnih.gov The separation of enantiomers is crucial as they can have different pharmacological and toxicological profiles.

The table below summarizes potential HPLC/UPLC conditions for the analysis of this compound, based on methods for analogous compounds.

| Parameter | Purity Analysis (RP-HPLC/UPLC) | Isomer Analysis (Chiral HPLC) |

|---|---|---|

| Stationary Phase | C18 or C8 (e.g., ODS) | Polysaccharide-based CSP (e.g., Chiralpak) |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) | Hexane (B92381)/Isopropanol (B130326)/Ethanol with additives (e.g., trifluoroacetic acid) |

| Detection | UV (e.g., at 254 nm) or PDA | UV or Circular Dichroism (CD) |

| Typical Analytes | Main compound and process-related impurities | (R)- and (S)-enantiomers |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique, but it is generally suitable only for thermally stable and volatile compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid group.

Therefore, derivatization is a necessary step to convert the molecule into a more volatile and thermally stable form. A common derivatization strategy for compounds containing carboxylic acid and amine functionalities is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the carboxylic acid group with trimethylsilyl (B98337) (TMS) groups. caltech.edu This process significantly increases the volatility of the analyte. Pyridine is often used as a catalyst in these reactions. researchgate.netreddit.com

The derivatized sample can then be injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their unequivocal identification. This technique is particularly powerful for identifying and quantifying trace impurities.

The general workflow for GC-MS analysis would be:

Derivatization: Reaction of the sample with a silylating agent (e.g., BSTFA) in a suitable solvent, often with a catalyst like pyridine. caltech.edu

GC Separation: The derivatized sample is injected into a GC equipped with a capillary column (e.g., a nonpolar or medium-polarity phase like DB-5ms). The oven temperature is programmed to ramp up to elute the compounds.

MS Detection: The eluted compounds are ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio, providing a mass spectrum for each peak.

The table below outlines a plausible GC-MS methodology for the analysis of derivatized this compound.

| Parameter | Typical Conditions |

|---|---|

| Derivatization Reagent | BSTFA or MSTFA, often with a catalyst (e.g., pyridine) |

| GC Column | Fused silica capillary column (e.g., 30 m x 0.25 mm) with a dimethylpolysiloxane stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Stereochemical Control and Chiral Resolution of 2 Phenyl 3 Pyridin 4 Yl Propanoic Acid

Asymmetric Synthesis Methodologies for Enantiopure Production

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the loss of 50% of the material inherent in the resolution of racemic mixtures. wikipedia.org For compounds structurally related to 2-Phenyl-3-(pyridin-4-yl)propanoic acid, several asymmetric strategies have proven effective.

One common approach involves the use of chiral auxiliaries . These are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For instance, chiral oxazolidinones, introduced by Evans, can be acylated and then subjected to stereoselective alkylation. The chiral auxiliary then biases the addition of the pyridin-4-ylmethyl group to the enolate, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary yields the desired enantiopure acid. tcichemicals.com Similarly, pseudoephedrine can serve as a chiral auxiliary, where its corresponding amide undergoes diastereoselective alkylation. wikipedia.org

Another powerful technique is asymmetric catalysis . This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of related α-aryl propanoic acids, transition metal catalysts with chiral ligands are often employed. For example, asymmetric hydrogenation of a corresponding α,β-unsaturated precursor using a chiral rhodium or ruthenium complex can produce the desired enantiomer with high enantiomeric excess. Chemoenzymatic synthesis is another promising route, utilizing enzymes like alcohol dehydrogenases for stereoselective reductions of precursor ketones to chiral alcohols, which can then be converted to the final acid. nih.gov

A study on the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives highlights the importance of the stereochemistry, showing that the (S)-configuration exhibited excellent antibacterial activity. nih.gov This underscores the need for efficient asymmetric methods to access specific stereoisomers of related compounds like this compound.

Diastereomeric Salt Formation for Chiral Resolution of Racemic Mixtures

The most traditional and widely used method for separating enantiomers is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique relies on the principle that diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.org

The process involves reacting the racemic this compound with a single enantiomer of a chiral base (the resolving agent or chiral auxiliary). This acid-base reaction forms a pair of diastereomeric salts. The choice of the resolving agent is crucial and often determined empirically. wikipedia.org Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. wikipedia.orgsigmaaldrich.com

The efficiency of the resolution is highly dependent on the crystallization conditions. Factors such as the solvent system, temperature, and rate of cooling must be carefully optimized to maximize the difference in solubility between the two diastereomeric salts. libretexts.org The goal is to find conditions where one diastereomer crystallizes out of the solution while the other remains dissolved. libretexts.org After separation by filtration, the chiral auxiliary is removed by an acid-base extraction, yielding the enantiomerically enriched this compound.

| Resolving Agent Type | Examples |

| Chiral Amines | (R)- or (S)-1-Phenylethylamine, Brucine, Strychnine |

| Chiral Acids (for basic compounds) | Tartaric acid, Camphorsulfonic acid, Mandelic acid |

The scalability of this method is a significant advantage, making it suitable for industrial-scale production. The process is relatively straightforward and does not always require specialized equipment. However, it can be labor-intensive and time-consuming due to the need for multiple recrystallization steps to achieve high enantiomeric purity. The success of the resolution is also highly dependent on the specific combination of the racemic acid and the resolving agent, and finding the optimal pair can require extensive screening.

Chiral Stationary Phase Chromatography for Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. hplc.eu This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. bgb-analytik.com

The selection of the appropriate CSP is critical for achieving good separation. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have broad applicability. bgb-analytik.commdpi.com Pirkle-type CSPs, which are based on a "brush-type" chiral selector covalently bonded to a silica (B1680970) support, are also very effective for a wide range of compounds, including aryl propionic acids. hplc.eu

Method development in chiral HPLC involves screening different CSPs and optimizing the mobile phase composition (e.g., the ratio of hexane (B92381) and isopropanol (B130326) in normal-phase chromatography) to achieve baseline resolution. bgb-analytik.comtsijournals.com The ability to invert the elution order by using a CSP with the opposite configuration is a significant advantage, particularly for preparative separations where it is desirable to have the major component elute first. hplc.eu Chiral HPLC is not only used for purification but also for the analytical determination of enantiomeric purity. hplc.eu

| Chiral Stationary Phase (CSP) Type | Common Applications |

| Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Broad applicability for a wide range of chiral compounds. mdpi.com |

| Pirkle-type (e.g., Whelk-O® 1) | Separation of NSAIDs, agricultural compounds, and various pharmaceuticals. hplc.eu |

| Protein-based (e.g., Human Serum Albumin) | Separation of various drug enantiomers. tsijournals.com |

Kinetic Resolution Approaches (Enzymatic and Non-Enzymatic)

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product.

Enzymatic kinetic resolution is a particularly attractive method due to the high enantioselectivity and mild reaction conditions of enzymes. tudelft.nl Lipases are commonly used enzymes for the resolution of carboxylic acids and their esters. nih.govmdpi.com For example, the racemic ester of this compound could be subjected to hydrolysis by a lipase (B570770). The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. mdpi.com The resulting mixture of the acid and the unreacted ester can then be easily separated. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a well-known and highly effective biocatalyst for such resolutions. nih.govresearchgate.net The efficiency of the resolution is often described by the enantiomeric ratio (E), with higher E values indicating better selectivity. tudelft.nl

Non-enzymatic kinetic resolution can be achieved using chiral chemical catalysts. These methods often involve acylation or other transformations where the catalyst differentiates between the two enantiomers. While effective, these methods may require more stringent reaction conditions compared to enzymatic approaches.

Determination of Absolute Configuration (e.g., Circular Dichroism, Vibrational Circular Dichroism)

Once the enantiomers of this compound have been separated, it is essential to determine their absolute configuration (i.e., whether they are the R or S enantiomer).

Circular Dichroism (CD) spectroscopy is a powerful technique for this purpose. Chiral molecules absorb left and right circularly polarized light differently, and a CD spectrum is a plot of this difference in absorption versus wavelength. The sign of the Cotton effects in the CD spectrum can be related to the absolute configuration of the molecule. nih.gov

Vibrational Circular Dichroism (VCD) is a related technique that measures the differential absorption of left and right circularly polarized infrared light. VCD is particularly useful for determining the absolute configuration of molecules in solution. nih.gov The experimental VCD spectrum is compared with the predicted spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT), for a known configuration. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov To simplify the spectra and eliminate intermolecular hydrogen bonding, the carboxylic acid is often converted to its methyl ester before analysis. nih.gov

Computational and Theoretical Investigations of 2 Phenyl 3 Pyridin 4 Yl Propanoic Acid

Quantum Chemical Studies for Electronic Structure and Molecular Properties

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy state on the potential energy surface. For 2-Phenyl-3-(pyridin-4-yl)propanoic acid, this calculation would precisely determine the bond lengths, bond angles, and dihedral angles, revealing the preferred spatial orientation of the phenyl and pyridinyl rings relative to the propanoic acid backbone.

Such calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p) or cc-pVQZ, which defines the set of mathematical functions used to build the molecular orbitals. mdpi.comresearchgate.net The resulting optimized geometry is crucial for accurately predicting other molecular properties. Energetics calculations can also determine the relative stability of different possible conformers (rotational isomers) of the molecule.

Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(carboxyl)-O(hydroxyl) | ~1.35 Å |

| Bond Length | C(carboxyl)=O | ~1.21 Å |

| Bond Angle | O=C-O | ~124° |

| Dihedral Angle | C(phenyl)-C(alpha)-C(beta)-C(pyridinyl) | Variable (defines conformation) |

Note: The data in this table is illustrative and represents typical values for similar functional groups. Actual values would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. numberanalytics.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO is likely distributed over the electron-rich phenyl and pyridine (B92270) rings, while the LUMO may be localized on the carboxylic acid group and the pyridine ring, which can accept electron density.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Likely Localization |

|---|---|---|

| HOMO | -6.5 | Phenyl ring, Pyridine ring |

| LUMO | -1.8 | Pyridine ring, Carboxylic acid group |

| Energy Gap (ΔE) | 4.7 | Indicates moderate chemical stability |

Note: The data presented is hypothetical and serves to illustrate the output of an FMO analysis.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive behavior. libretexts.org These maps are plotted on the molecule's electron density surface, using a color scale to represent different electrostatic potential values. researchgate.netyoutube.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. These sites are potential hydrogen bond acceptors.

Positive Potential (Blue): Localized on the acidic hydrogen atom of the carboxyl group, making it a potential hydrogen bond donor.

Neutral/Slightly Negative Potential (Green): Spread across the carbon and hydrogen atoms of the phenyl and pyridine rings.

This map provides a clear picture of the molecule's polarity and is instrumental in understanding non-covalent interactions, such as those involved in ligand-receptor binding. researchgate.netscispace.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical studies often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior over time in a more realistic environment, such as in a solvent like water. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the molecule's dynamic movements, including vibrations, rotations, and conformational changes.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most populated shapes and the energy barriers for converting between them. Furthermore, these simulations explicitly model the interactions between the solute and solvent molecules, revealing how water molecules arrange themselves around the compound and how they mediate its structure and flexibility. This provides a dynamic understanding of the molecule's behavior that is complementary to the static picture from DFT.

Molecular Docking Studies on Macromolecular Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein or enzyme. nih.gov This method explores various possible binding orientations and conformations of the ligand within the target's active site and uses a scoring function to rank them. Docking is a cornerstone of computer-aided drug design, helping to identify potential drug candidates and elucidate their mechanisms of action. f1000research.com

The primary goal of molecular docking is to predict the most likely binding mode of the ligand. nih.gov This involves identifying the specific amino acid residues in the target's binding pocket that interact with the ligand and characterizing the nature of these interactions. nih.gov

For this compound, a docking study against a hypothetical protein target would aim to identify key interactions such as:

Hydrogen Bonds: The carboxylic acid group could act as both a hydrogen bond donor (with its -OH group) and an acceptor (with its C=O group). The pyridine nitrogen is also a strong hydrogen bond acceptor.

Ionic Interactions: If the carboxylic acid is deprotonated (-COO⁻), it could form a salt bridge with a positively charged residue like Lysine or Arginine.

Pi-Pi Stacking: The aromatic phenyl and pyridine rings could engage in stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding site.

Hydrophobic Interactions: The phenyl ring and parts of the propanoic chain could form favorable hydrophobic contacts with nonpolar residues.

The output of a docking simulation provides a binding affinity score (e.g., in kcal/mol) and a detailed 3D model of the predicted ligand-target complex, which is essential for guiding lead optimization in drug discovery. mdpi.com

Table 3: Illustrative Key Intermolecular Interactions for this compound with a Hypothetical Target

| Ligand Moiety | Interaction Type | Potential Interacting Residue |

|---|---|---|

| Carboxyl -OH | Hydrogen Bond (Donor) | Aspartic Acid, Glutamic Acid |

| Carboxyl C=O | Hydrogen Bond (Acceptor) | Serine, Threonine, Lysine |

| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Asparagine, Glutamine |

| Phenyl Ring | Pi-Pi Stacking | Phenylalanine, Tyrosine |

Note: This table is a hypothetical representation of potential interactions and is for illustrative purposes only.

Binding Affinity Prediction and Ranking

No published studies containing data on the binding affinity prediction and ranking of this compound against any specific biological target were found. Such an analysis would typically involve molecular docking simulations to predict the binding energy (e.g., in kcal/mol) and pose of the ligand within a receptor's active site. A representative data table would require these calculated energy values and a comparison with known inhibitors or other candidate molecules, none of which are available.

Virtual Screening and De Novo Ligand Design Strategies

There is no information available in the scientific literature detailing the use of this compound as a query molecule in virtual screening campaigns or as a scaffold in de novo ligand design. Research in this area would describe the screening of large compound libraries to identify molecules with similar properties or the computational construction of novel molecules based on its structure. Methodologies and results from such studies have not been published for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

No QSAR models have been developed or published that include this compound in their training or test sets. A QSAR study would involve correlating variations in the chemical structure of a series of related compounds with their biological activity. This analysis provides insights into the molecular properties (e.g., electronic, steric, hydrophobic) that are critical for the compound's mechanism of action. Without a dataset of analogues and their corresponding biological activities, no such model can be constructed or reported.

Synthetic Utility and Advanced Applications in Chemical Synthesis

2-Phenyl-3-(pyridin-4-yl)propanoic Acid as a Versatile Building Block in Complex Chemical Synthesis

The strategic placement of the phenyl, pyridyl, and carboxylic acid functional groups within this compound endows it with considerable versatility as a synthetic intermediate. The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, and alcohols, through well-established synthetic protocols. These transformations open avenues for its incorporation into larger, more elaborate molecular structures.

For instance, the synthesis of novel heterocyclic systems can be envisaged through intramolecular cyclization reactions involving the carboxylic acid and another strategically introduced functional group. One potential synthetic route to access this compound and its derivatives involves the Michael addition of a phenylacetic acid derivative to a vinylpyridine, a common strategy for forming carbon-carbon bonds. The resulting product can then serve as a scaffold for further synthetic elaborations.

The pyridine (B92270) ring itself offers a handle for a multitude of chemical modifications. The nitrogen atom can be quaternized or oxidized to the corresponding N-oxide, altering the electronic properties of the ring and influencing its reactivity. Furthermore, the pyridine ring can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents. This modularity is highly advantageous in combinatorial chemistry and drug discovery, where the synthesis of compound libraries with systematic structural variations is essential.

An illustrative, albeit generalized, synthetic scheme for utilizing a related 2-aryl-3-pyridylpropanoic acid scaffold is presented below:

| Reactant A | Reactant B | Reaction Type | Product |

| Phenylacetic ester | 4-Vinylpyridine (B31050) | Michael Addition | Ethyl 2-phenyl-3-(pyridin-4-yl)propanoate |

| This compound | Thionyl chloride, then an amine | Amide formation | N-alkyl/aryl-2-phenyl-3-(pyridin-4-yl)propanamide |

| Bromo-substituted this compound derivative | Arylboronic acid | Suzuki-Miyaura Coupling | Aryl-substituted this compound derivative |

This table represents plausible synthetic transformations based on standard organic chemistry principles and reactions reported for analogous structures.

Exploration of Structure-Function Relationships through Systematic Chemical Modification

The systematic chemical modification of this compound provides a powerful platform for investigating structure-function relationships. By methodically altering each of the three key structural components—the phenyl ring, the pyridine ring, and the propanoic acid backbone—researchers can probe how these changes influence the molecule's physical, chemical, and biological properties.

Similarly, the pyridine ring can be substituted at various positions to explore the influence of steric hindrance and electronic effects on its ability to engage in intermolecular interactions. The propanoic acid chain can also be modified, for instance, by introducing substituents at the alpha or beta positions, which could induce chirality and lead to the development of stereoselective reactions or interactions with chiral biological targets.

A hypothetical study exploring structure-activity relationships (SAR) of analogs of this compound might involve the synthesis and evaluation of a series of compounds as outlined in the following table:

| Compound ID | Phenyl Ring Substituent | Pyridine Ring Substituent | Propanoic Acid Modification |

| A-1 | H | H | None |

| A-2 | 4-Cl | H | None |

| A-3 | 4-OCH3 | H | None |

| A-4 | H | 2-CH3 | None |

| A-5 | H | H | α-Methyl |

This table illustrates a systematic approach to modifying the core scaffold to probe structure-function relationships.

Development of Novel Reaction Methodologies Enabled by Pyridine-Propanoic Acid Architectures

The unique juxtaposition of a Lewis basic pyridine nitrogen and a Brønsted acidic carboxylic acid in the this compound scaffold presents opportunities for the development of novel catalytic systems and reaction methodologies. This "bifunctional" character could enable the molecule to act as a catalyst itself, promoting reactions through a cooperative mechanism where the pyridine and carboxylic acid groups work in concert to activate substrates.

For instance, chiral derivatives of this compound could be explored as organocatalysts in asymmetric synthesis. The chiral backbone, in conjunction with the Lewis basic and Brønsted acidic sites, could create a well-defined chiral environment that allows for the stereoselective transformation of prochiral substrates. The development of such catalysts is a vibrant area of contemporary organic synthesis.

Furthermore, the pyridine-propanoic acid architecture can serve as a versatile ligand for the coordination of metal catalysts. The ability of both the pyridine nitrogen and the carboxylate group to bind to metal centers could lead to the formation of stable and well-defined metal complexes. These complexes could exhibit unique catalytic activities and selectivities in a variety of organic transformations, including hydrogenations, cross-coupling reactions, and C-H activation processes. The modular nature of the ligand, allowing for facile modification of the phenyl and pyridine rings, would permit the systematic tuning of the catalyst's steric and electronic properties to optimize its performance for specific applications.

Potential applications of this scaffold in catalysis are summarized below:

| Catalytic Application | Role of the Scaffold | Potential Reaction |

| Organocatalysis | Bifunctional catalyst | Asymmetric Michael Addition |

| Metal-based Catalysis | Chiral Ligand | Enantioselective Hydrogenation |

| C-H Activation | Directing Group/Ligand | Site-selective functionalization of arenes |

This table outlines potential areas of research where the unique structural features of the pyridine-propanoic acid architecture could be exploited to develop novel catalytic methodologies.

Q & A

Q. Q1. What are the key structural features of 2-Phenyl-3-(pyridin-4-yl)propanoic acid, and how do they influence its reactivity in synthesis?

The compound contains a phenyl group, a pyridin-4-yl substituent, and a propanoic acid backbone. The pyridine ring (electron-deficient due to the nitrogen atom) may direct electrophilic substitution reactions, while the phenyl group contributes steric bulk. The carboxylic acid group enables salt formation or esterification. For analogs like 2-Amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride, the pyrimidine ring’s electronic properties are critical for regioselectivity in coupling reactions .

Q. Q2. What methodologies are recommended for synthesizing this compound?

A multi-step approach is typical:

Coupling reactions : Suzuki-Miyaura cross-coupling between pyridine-4-boronic acid and a halogenated phenylpropanoic acid precursor.

Protection/Deprotection : Use tert-butyl esters to protect the carboxylic acid during synthesis, followed by acidic hydrolysis.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Reaction conditions (e.g., Pd catalyst loading, solvent polarity) must be optimized to avoid byproducts like dehalogenated intermediates .

Q. Q3. How can researchers validate the purity and structural integrity of this compound?

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95%).

- NMR : Confirm regiochemistry via ¹H-NMR (e.g., pyridine proton splitting patterns) and ¹³C-NMR for carbonyl group verification.

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺). For related compounds like 3-(4-Hydroxy-3-nitrophenyl)propanoic acid, these methods are critical for detecting nitro-reduction byproducts .

Advanced Research Questions

Q. Q4. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Chiral derivatives (e.g., (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid) require:

- Chiral chromatography : Use amylose- or cellulose-based columns with heptane/ethanol mobile phases.

- Derivatization : Convert the acid to a diastereomeric ester (e.g., with (S)-1-phenylethylamine) for separation via standard HPLC.

- Circular Dichroism (CD) : Confirm absolute configuration post-purification .

Q. Q5. What strategies address contradictions in biological activity data for analogs of this compound?

- Dose-response reevaluation : Ensure assays cover a broad concentration range (e.g., 1 nM–100 µM) to rule out non-specific effects.

- Metabolite screening : Use LC-MS to identify degradation products (e.g., decarboxylation in acidic conditions).

- Receptor binding studies : Radioligand displacement assays (e.g., for pyridine-containing analogs) to confirm target engagement .

Q. Q6. How can computational modeling guide the design of derivatives with enhanced bioavailability?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using PyMOL or AutoDock. Focus on hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with the phenyl group.

- ADMET prediction : Tools like SwissADME predict logP (aim for 1–3) and aqueous solubility. For example, ester prodrugs of 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid improve membrane permeability .

Q. Q7. What experimental controls are critical when studying this compound’s stability under varying pH conditions?

- Buffer systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers. Monitor degradation via UV-Vis (λmax ~260 nm for pyridine).

- Temperature control : Conduct accelerated stability studies (40°C/75% RH) to simulate long-term storage.

- LC-MS stability assays : Track hydrolysis of the carboxylic acid group to aldehydes or ketones .

Methodological Challenges and Solutions

Q. Q8. How can researchers mitigate side reactions during pyridine functionalization?

- Directed ortho-metallation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate pyridine at the 3-position, followed by electrophilic quenching.

- Protecting groups : Temporarily protect the carboxylic acid as a methyl ester to prevent unwanted acylation.

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 24 hr) to minimize decomposition .

Q. Q9. What analytical techniques resolve ambiguities in crystallographic data for this compound?

- SC-XRD (Single-crystal X-ray diffraction) : Use synchrotron radiation for high-resolution data (<0.8 Å) to confirm bond angles and torsional strain.

- PXRD (Powder X-ray diffraction) : Compare experimental patterns with simulated data (Mercury software) to detect polymorphs.

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to validate crystallographic hydrogen bonding .

Q. Q10. How should researchers design SAR studies for derivatives targeting enzyme inhibition?

- Core modifications : Systematically vary substituents on the phenyl (e.g., electron-withdrawing groups) and pyridine (e.g., methyl vs. trifluoromethyl) rings.

- Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases). Include positive controls (e.g., E-64 for cysteine proteases).

- Mutagenesis studies : Identify key binding residues (e.g., via alanine scanning) to validate docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.